

The Versatility of Puromycin Analogs: A Technical Guide for Molecular Biology Applications

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Compound of Interest

Compound Name: *Puromycin-bis(PEG2-amide)-Biotin*

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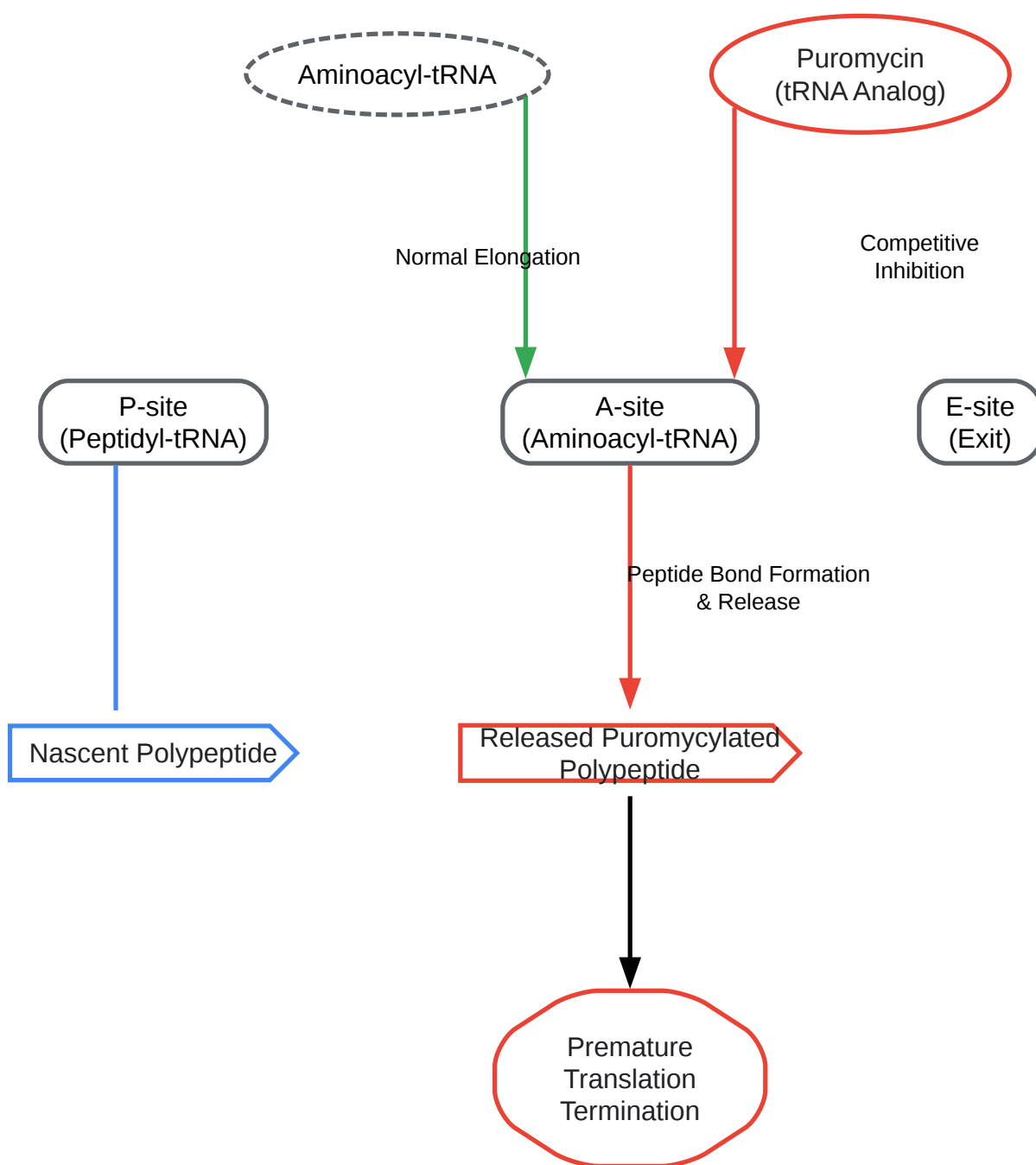
Introduction

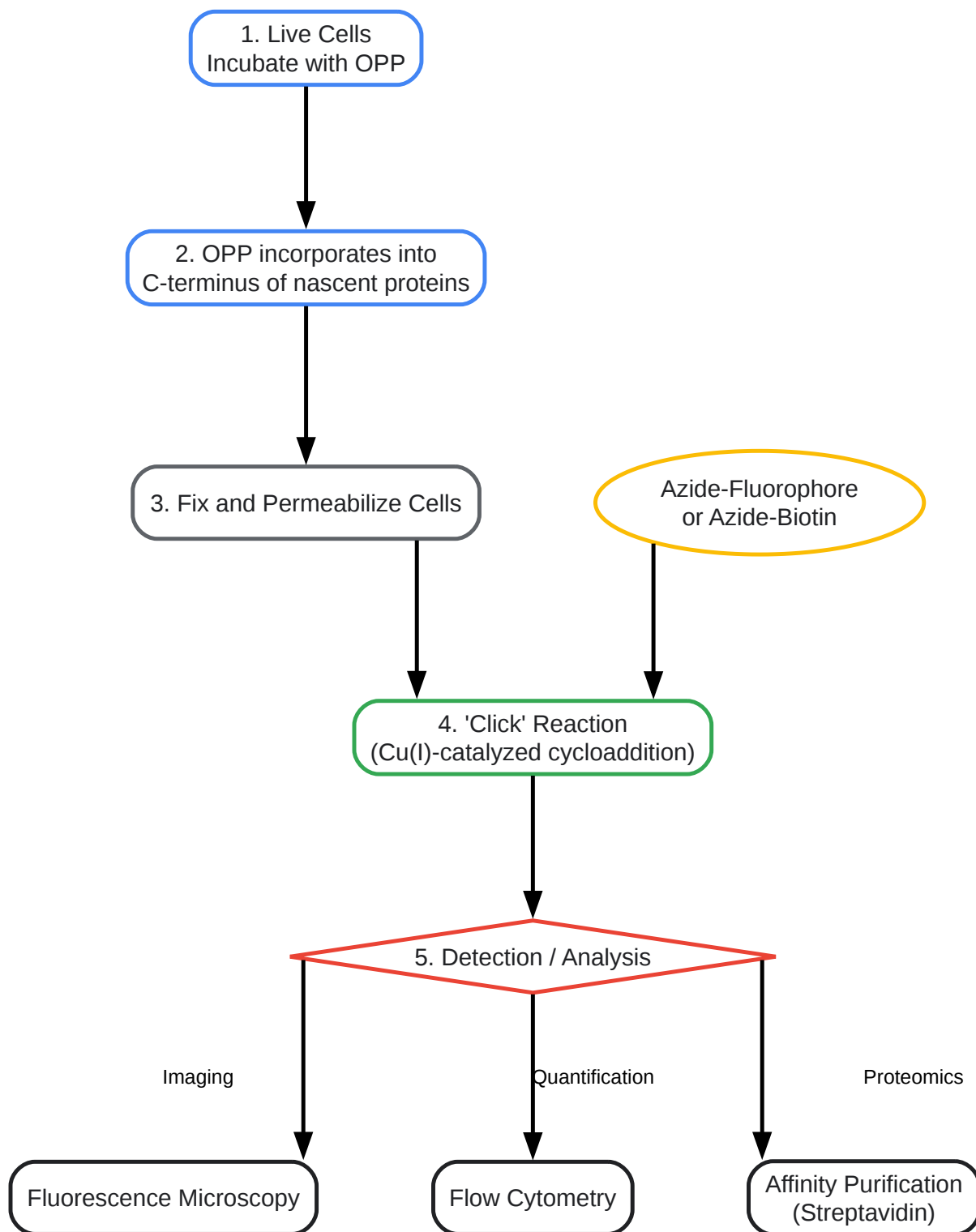
Puromycin, an aminonucleoside antibiotic derived from *Streptomyces alboniger*, is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.^{[1][2]} Its unique mechanism of action, mimicking an aminoacyl-tRNA, allows it to be incorporated into the C-terminus of nascent polypeptide chains, leading to premature translation termination.^{[1][3]} This property has been ingeniously exploited in molecular biology, not just for its antibiotic effect but as a versatile tool for probing, visualizing, and isolating newly synthesized proteins. The development of puromycin analogs with additional functionalities, such as fluorophores and affinity tags, has further expanded their application in cutting-edge research.^[4] This technical guide provides an in-depth overview of the core applications of puromycin and its analogs, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

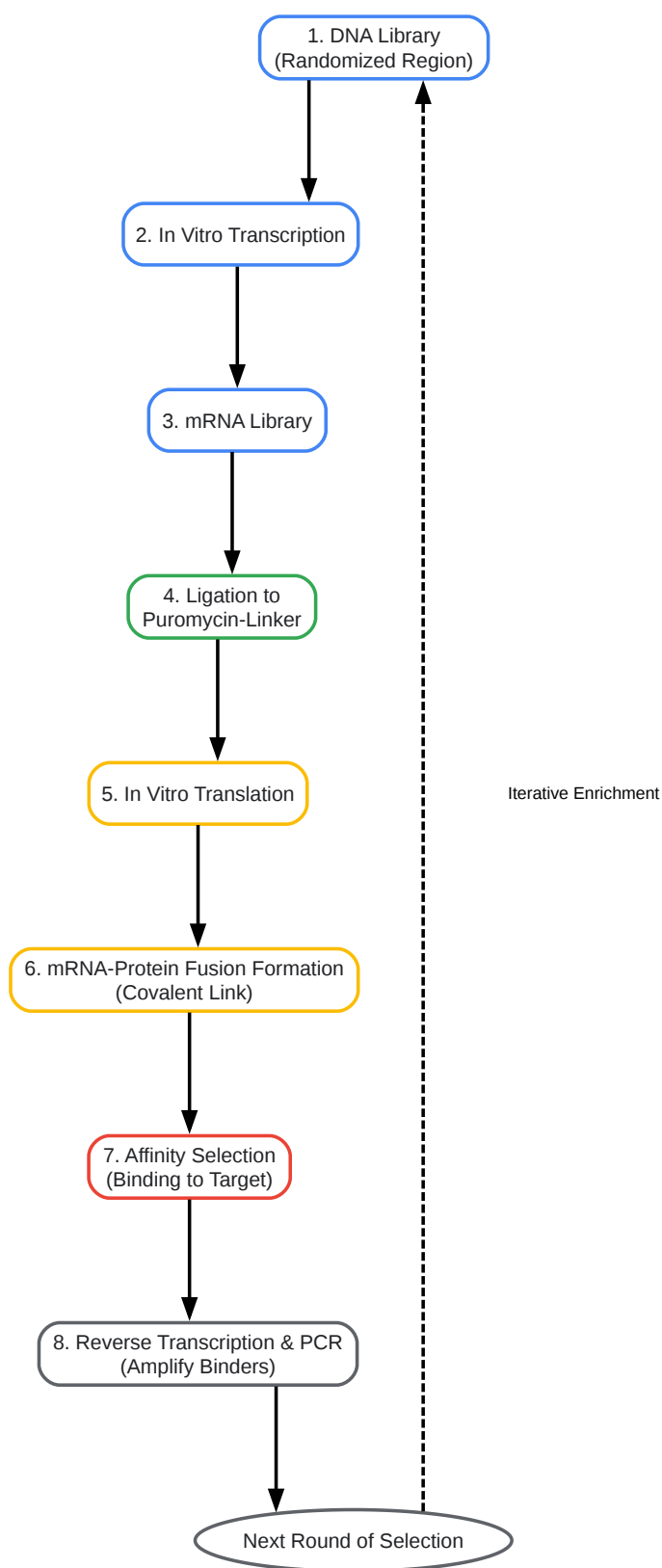
Core Mechanism of Action

Puromycin's efficacy stems from its structural resemblance to the 3' end of an aminoacylated tRNA, specifically tyrosyl-tRNA.^{[3][5]} This molecular mimicry allows it to enter the A-site of the ribosome during translation. The ribosome's peptidyltransferase center then catalyzes the

formation of a peptide bond between the growing polypeptide chain (in the P-site) and puromycin.[1] However, due to the stable amide bond in puromycin, unlike the ester bond in tRNA, the ribosome is unable to translocate, and the puromycylated polypeptide chain is prematurely released.[6] This process effectively terminates translation.







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